molecular formula C14H23N5O B11729129 (2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)pentanamide

(2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)pentanamide

Katalognummer: B11729129
Molekulargewicht: 277.37 g/mol
InChI-Schlüssel: PGPHHHIPCDYZOU-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)pentanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carbamimidamido group, and a phenylethyl group attached to a pentanamide backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)pentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pentanamide Backbone: The initial step involves the preparation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the amine group on the pentanamide backbone.

    Addition of the Carbamimidamido Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carbamimidamido groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Reduced amine derivatives with increased hydrogen content.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)pentanoic acid
  • (2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)butanamide
  • (2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)hexanamide

Uniqueness

(2S)-2-amino-5-carbamimidamido-N-(2-phenylethyl)pentanamide stands out due to its specific combination of functional groups and its unique pentanamide backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H23N5O

Molekulargewicht

277.37 g/mol

IUPAC-Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C14H23N5O/c15-12(7-4-9-19-14(16)17)13(20)18-10-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,15H2,(H,18,20)(H4,16,17,19)/t12-/m0/s1

InChI-Schlüssel

PGPHHHIPCDYZOU-LBPRGKRZSA-N

Isomerische SMILES

C1=CC=C(C=C1)CCNC(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

C1=CC=C(C=C1)CCNC(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.